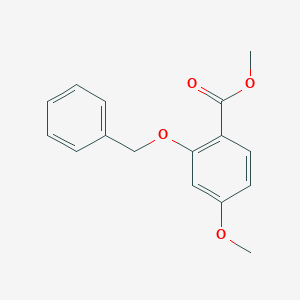

Methyl 4-methoxy-2-phenylmethoxybenzoate

Description

This compound is structurally characterized by two substituted aromatic rings, with the benzyloxy group contributing to steric hindrance and influencing its crystallinity and reactivity.

Synthesis: The compound is synthesized via nucleophilic substitution, as demonstrated in . Methyl 2,4-dihydroxybenzoate reacts with benzyl chloride in the presence of potassium carbonate, followed by purification via column chromatography and recrystallization .

Properties

IUPAC Name |

methyl 4-methoxy-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-8-9-14(16(17)19-2)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVULQUSWCMMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of Methyl 4-methoxy-2-phenylmethoxybenzoate and related compounds:

Physicochemical Properties

Solubility :

- The benzyloxy and methoxy groups in this compound impart moderate polarity, rendering it soluble in chloroform and ethyl acetate but poorly soluble in water .

- Methyl 4-acetamido-2-hydroxybenzoate () exhibits higher water solubility due to its hydrophilic acetamido and hydroxy groups.

- Halogenated derivatives (e.g., ) show lower solubility in polar solvents due to electron-withdrawing substituents.

Stability :

Research Findings

- Crystallography : The dihedral angle (67.18°) between aromatic rings in this compound influences its molecular packing and mesophase behavior in liquid crystals .

- Biological Activity : Phenacyl benzoates (e.g., ) are studied for herbicidal properties, whereas the target compound’s benzyloxy group may enhance binding to biological targets .

Key Distinctions and Industrial Relevance

- Pharmaceutical Potential: The target compound’s dual methoxy/benzyloxy substitution offers versatility in drug design, unlike halogenated analogs () tailored for stability in agrochemicals.

- Material Design : Compared to chromenyl esters (), this compound’s simpler structure allows easier functionalization for liquid crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.